3-Fluoro-2-iodoaniline
Overview
Description
3-Fluoro-2-iodoaniline is an organic compound with the molecular formula C6H5FIN It is a derivative of aniline, where the hydrogen atoms at positions 2 and 3 of the benzene ring are substituted by iodine and fluorine atoms, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Fluoro-2-iodoaniline can be synthesized through various methods. One common approach involves the halogenation of aniline derivatives. For instance, starting with o-fluoroiodobenzene, a carboxyl group can be introduced, followed by further functionalization to obtain the target compound . Another method involves the direct nucleophilic substitution of haloarenes at high temperatures or using copper-mediated chemistry .
Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation reactions. These processes are optimized for yield and purity, often employing transition-metal-catalyzed processes to ensure efficient and selective synthesis .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-2-iodoaniline undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The amino group can be oxidized or reduced to form different functional groups.
Cross-Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Reactions: Products depend on the nucleophile used, such as 3-fluoro-2-aminobenzene derivatives.
Oxidation and Reduction: Products include nitro or hydroxyl derivatives of the original compound.
Scientific Research Applications
3-Fluoro-2-iodoaniline is utilized in various scientific research fields:
Mechanism of Action
The mechanism of action of 3-Fluoro-2-iodoaniline involves its ability to undergo various chemical transformations. The presence of both fluorine and iodine atoms makes it a versatile intermediate in organic synthesis. The compound can interact with different molecular targets, facilitating the formation of new bonds and functional groups .
Comparison with Similar Compounds
2-Iodoaniline: Similar structure but lacks the fluorine atom.
3-Fluoro-4-iodoaniline: Another isomer with the iodine and fluorine atoms at different positions.
Uniqueness: 3-Fluoro-2-iodoaniline is unique due to the specific positioning of the fluorine and iodine atoms, which imparts distinct reactivity and properties compared to its isomers and other aniline derivatives .
Properties
IUPAC Name |
3-fluoro-2-iodoaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FIN/c7-4-2-1-3-5(9)6(4)8/h1-3H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFIMPUNNSNCOAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)I)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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